molecular formula C25H32N2O5 B12480942 Propyl 5-{[(3-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(3-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12480942
M. Wt: 440.5 g/mol
InChI Key: YEMJOONVHVJVMT-UHFFFAOYSA-N
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Description

Propyl 5-{[(3-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a synthetic organic compound with a complex structure It is characterized by the presence of a benzoate ester, a morpholine ring, and a butoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 5-{[(3-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps. One common method includes the esterification of 5-amino-2-(morpholin-4-yl)benzoic acid with propanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Propyl 5-{[(3-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl 5-{[(3-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propyl 5-{[(3-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The morpholine ring and the butoxyphenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

  • Propyl 5-{[(3-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
  • Propyl 5-{[(3-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
  • Propyl 5-{[(3-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Uniqueness

Propyl 5-{[(3-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is unique due to the presence of the butoxyphenyl group, which imparts distinct physicochemical properties. This group can influence the compound’s solubility, stability, and biological activity, making it a valuable molecule for specific applications .

Properties

Molecular Formula

C25H32N2O5

Molecular Weight

440.5 g/mol

IUPAC Name

propyl 5-[(3-butoxybenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C25H32N2O5/c1-3-5-14-31-21-8-6-7-19(17-21)24(28)26-20-9-10-23(27-11-15-30-16-12-27)22(18-20)25(29)32-13-4-2/h6-10,17-18H,3-5,11-16H2,1-2H3,(H,26,28)

InChI Key

YEMJOONVHVJVMT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCCC

Origin of Product

United States

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